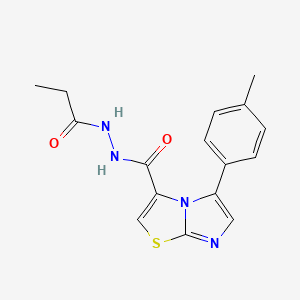
N-dodecyltetrahydrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dodecyltetrahydrofuran-2-carboxamide is an organic compound belonging to the class of carboxamides. Carboxamides are known for their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a tetrahydrofuran ring, which is a saturated five-membered ring containing one oxygen atom, and a dodecyl chain, which is a twelve-carbon alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with dodecylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield . The reaction conditions often include the use of coupling reagents such as carbodiimides or acyl chlorides to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-dodecyltetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the dodecyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
N-dodecyltetrahydrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its ability to form stable amide bonds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-dodecyltetrahydrofuran-2-carboxamide involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The dodecyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
N-dodecylfuran-2-carboxamide: Similar structure but with an unsaturated furan ring.
N-dodecylpyrrolidine-2-carboxamide: Contains a pyrrolidine ring instead of a tetrahydrofuran ring.
N-dodecylpiperidine-2-carboxamide: Features a piperidine ring.
Uniqueness
N-dodecyltetrahydrofuran-2-carboxamide is unique due to its combination of a tetrahydrofuran ring and a long dodecyl chain, which imparts specific chemical and physical properties. The tetrahydrofuran ring provides stability and resistance to hydrolysis, while the dodecyl chain enhances hydrophobic interactions, making it suitable for various applications .
Propiedades
Fórmula molecular |
C17H33NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-dodecyloxolane-2-carboxamide |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17(19)16-13-12-15-20-16/h16H,2-15H2,1H3,(H,18,19) |
Clave InChI |
YZWLJRSMOMAJPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


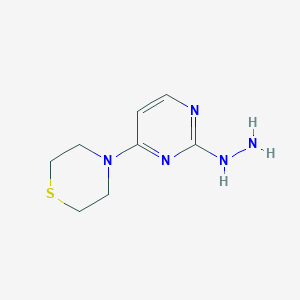
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
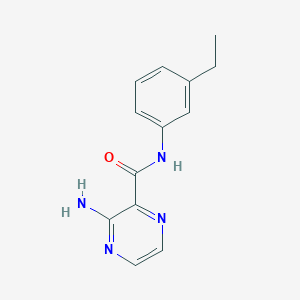
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
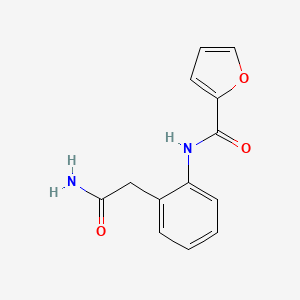
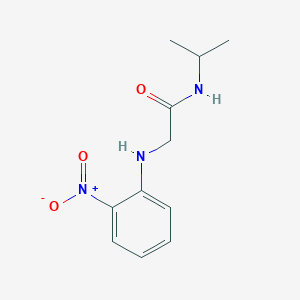
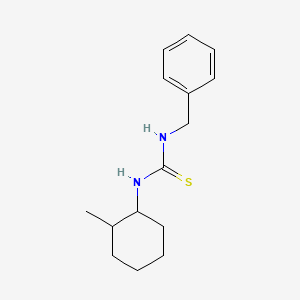

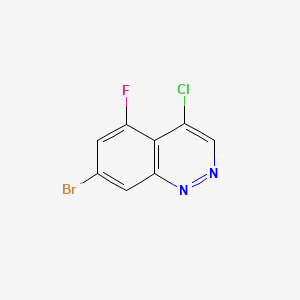
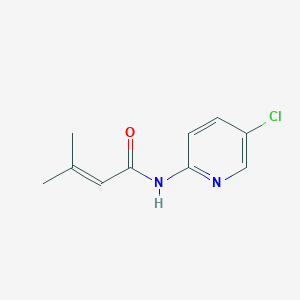
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
